molecular formula C16H11FN2 B13144602 2-Fluoro-4,6-diphenylpyrimidine

2-Fluoro-4,6-diphenylpyrimidine

Cat. No.: B13144602
M. Wt: 250.27 g/mol
InChI Key: HQNDUNAYTZLHDD-UHFFFAOYSA-N
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Description

2-Fluoro-4,6-diphenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant roles in biological systems and their applications in medicinal chemistry

Preparation Methods

The synthesis of 2-Fluoro-4,6-diphenylpyrimidine typically involves the fluorination of 2-chloropyrimidines. One common method is the reaction of cesium fluoride with 2-chloropyrimidines in aprotic dipolar solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). This reaction is carried out at elevated temperatures to facilitate the substitution of chlorine with fluorine . The reaction conditions and yields can vary depending on the specific substituents on the pyrimidine ring.

Chemical Reactions Analysis

2-Fluoro-4,6-diphenylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom in the pyrimidine ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Substitution Reactions: The phenyl groups attached to the pyrimidine ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Scientific Research Applications

2-Fluoro-4,6-diphenylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4,6-diphenylpyrimidine in biological systems involves its interaction with specific molecular targets. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . The fluorine atom’s presence enhances the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

2-Fluoro-4,6-diphenylpyrimidine can be compared with other fluorinated pyrimidines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other fluorinated pyrimidines.

Properties

IUPAC Name

2-fluoro-4,6-diphenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNDUNAYTZLHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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